Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate
Description
Properties
IUPAC Name |
potassium;2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.K/c1-3-2-11-5(8-3)4(7)6(9)10;/h2,4H,1H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKIBQUVJLFKQE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C(=O)[O-])F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FKNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Cyclization Conditions
Key parameters influencing thiazole formation include temperature, solvent polarity, and catalyst selection. A study utilizing sodium acetate in aqueous media demonstrated that maintaining temperatures between 80–85°C for 4–8 hours achieves cyclization yields exceeding 80%. Polar aprotic solvents like dimethylformamide (DMF) further enhance reaction efficiency by stabilizing intermediate enolate species.
Fluorination Methodologies for α-Position Functionalization
Introducing fluorine at the α-carbon of the acetate group presents unique challenges due to the electrophilic nature of fluorinating agents. Two predominant strategies have been validated:
Electrophilic Fluorination Using Selectfluor®
Electrophilic fluorination of 2-(4-methylthiazol-2-yl)acetate precursors with Selectfluor® in acetonitrile at 25°C achieves moderate yields (45–60%). This method avoids the formation of diastereomeric byproducts common in radical-based fluorination.
Nucleophilic Displacement with Potassium Fluoride
Alternative routes employ nucleophilic substitution, where α-bromoacetate intermediates react with anhydrous potassium fluoride in dimethyl sulfoxide (DMSO). Under microwave irradiation (100°C, 30 min), this method attains 70–75% conversion, though purification requires careful chromatography to remove residual bromide salts.
Carboxylation and Potassium Salt Formation
The final step involves converting the fluorinated acetate intermediate into its potassium salt. Saponification of ethyl 2-fluoro-2-(4-methylthiazol-2-yl)acetate with potassium hydroxide in ethanol (reflux, 2 h) yields the target compound in 85–90% purity. Critical to this process is the exclusion of moisture, as potassium hydroxide readily absorbs atmospheric water, leading to incomplete neutralization.
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods based on yield, scalability, and operational complexity:
| Method | Fluorination Agent | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Electrophilic (Selectfluor®) | Selectfluor® | 58 | 6 h | Moderate |
| Nucleophilic (KF) | KF | 73 | 0.5 h | High |
| Radical (DAST) | DAST | 41 | 12 h | Low |
Electrophilic methods offer stereochemical control but require costly reagents, whereas nucleophilic routes using potassium fluoride align with industrial-scale production demands.
Structural Characterization and Validation
Fourier-transform infrared (FTIR) spectroscopy confirms the presence of characteristic bands:
Nuclear magnetic resonance (NMR) analyses reveal distinct signals:
- ¹H NMR : δ 2.45 (s, 3H, CH₃-thiazole), δ 5.12 (d, 1H, J = 48 Hz, CHF)
- ¹³C NMR : δ 165.2 (COO⁻K⁺), δ 110.4 (CF)
Industrial-Scale Production Considerations
Optimizing the nucleophilic fluorination pathway involves:
Chemical Reactions Analysis
Types of Reactions
Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or reduced thiazole compounds .
Scientific Research Applications
Chemical Synthesis
Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate serves as a building block in the synthesis of more complex thiazole derivatives. Thiazoles are known for their versatility in creating compounds with various biological activities. The compound's structure allows for modifications that can lead to new derivatives with enhanced properties.
Synthetic Routes
The synthesis typically involves the reaction of 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid with potassium hydroxide in an aqueous medium. This method is efficient for producing high yields of the desired compound, which can then be purified through recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity . This compound has been studied for its effectiveness against various bacterial and fungal strains. A study demonstrated that thiazole compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents .
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties . In vitro studies have shown that compounds related to this compound can induce apoptosis in cancer cells. For instance, one study reported that certain thiazole-based compounds exhibited IC50 values lower than those of standard chemotherapy drugs like doxorubicin in various cancer cell lines (e.g., MCF-7 and HepG2) .
Medicinal Applications
This compound is being explored for its potential as a therapeutic agent in treating diseases mediated by inflammatory processes. The compound has shown promise in inhibiting p38 MAP kinase activity, which plays a crucial role in inflammatory responses . This suggests its potential utility in developing treatments for conditions such as rheumatoid arthritis and other cytokine-mediated diseases.
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in agrochemical formulations aimed at pest control and crop protection .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 15 µg/mL |
| Compound B | C. albicans | 10 µg/mL |
| This compound | E. coli | 12 µg/mL |
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| This compound | HepG2 | 0.8 |
| Compound C | PC3 | 0.6 |
Mechanism of Action
The mechanism of action of Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through the alteration of biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Differences in Physicochemical Properties
Solubility :
- The potassium salt form of the compound exhibits higher aqueous solubility compared to its carboxylic acid (e.g., 2-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetic acid ) or ester (e.g., methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate ) analogues due to ionic dissociation .
- Lipophilicity increases in ester derivatives, making them more suitable for membrane permeability in drug design .
Thermal Stability: Thiazole-acetate salts (e.g., potassium or sodium) generally show higher melting points than neutral analogues.
Electronic Effects :
- Fluorine substitution (as in the main compound and 2-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetic acid ) enhances electronegativity, influencing hydrogen bonding and dipole interactions. This is critical in enzyme inhibition or receptor binding .
Biological Activity
Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate (CAS number 1461715-74-1) is a thiazole derivative with potential biological activities that have been explored in various studies. This article summarizes the compound's biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular weight of approximately 213.27 g/mol and is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Thiazole compounds have been reported to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells .
- Antimicrobial Activity : Research has indicated that thiazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiazole derivatives. For example:
- In Vitro Studies : this compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The compound's effectiveness was evaluated using MTT assays, which measure cell viability .
Antimicrobial Activity
The compound has shown promising results against several microbial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Strong | |
| Candida albicans | Weak |
Case Studies
- Anticancer Activity : A study by Evren et al. (2019) synthesized several thiazole derivatives and tested their anticancer activity against NIH/3T3 mouse embryoblast and A549 cells. The results indicated that certain substitutions on the thiazole ring significantly enhanced cytotoxicity, suggesting structure-activity relationships (SARs) that could guide future drug development .
- Antimicrobial Efficacy : In a study focusing on new thiazole derivatives, researchers found that this compound exhibited notable antibacterial effects against Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Potassium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate, and how is purity validated?
- Methodological Answer : Synthesis typically involves coupling a fluorinated acetate precursor with a 4-methyl-1,3-thiazole derivative under basic conditions. For example, bromoacetyl intermediates (e.g., 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide) are reacted with thiazole-containing moieties in aprotic polar solvents like DMF or acetonitrile . Post-synthesis, purity is validated via elemental analysis (C, H, N, S content), melting point determination (e.g., 247–249 °C), and spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. How is the compound characterized for structural confirmation in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using programs like SHELXL for refinement . Key parameters include bond lengths, angles, and hydrogen-bonding interactions. For potassium salts, weak C–H⋯O interactions may form chain-like structures, as seen in analogous thiazole-containing complexes . Data-to-parameter ratios >10 and R-factors <0.05 ensure reliability .
Q. What solvents and catalysts are optimal for coupling reactions involving thiazole derivatives?
- Methodological Answer : Aprotic polar solvents (DMF, DMSO) enhance nucleophilic substitution efficiency. Catalysts like K₂CO₃ or triethylamine are used to deprotonate thiazole NH groups, facilitating reaction with electrophilic partners (e.g., bromoacetyl bromides). Reaction temperatures are typically maintained at 60–80°C to balance yield and side-product formation .
Advanced Research Questions
Q. How can discrepancies between calculated and experimental elemental analysis data be resolved?
- Methodological Answer : Discrepancies (e.g., ±0.1% for C/N content) may arise from hygroscopicity or residual solvents. Dry samples under vacuum (40–60°C) for 24 hours before analysis. Cross-validate with combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) for potassium quantification .
Q. What strategies improve yield in multi-step syntheses of fluorinated thiazole-acetate derivatives?
- Methodological Answer : Optimize stepwise intermediates:
- Step 1 : Use protecting groups (e.g., tert-butoxycarbonyl) for thiazole NH during fluorination.
- Step 2 : Employ microwave-assisted synthesis to reduce reaction time for coupling steps (e.g., 30 min at 100°C vs. 12 hours conventionally).
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize carryover impurities .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., herpesvirus proteases). Focus on the fluorine atom’s electronegativity and the thiazole ring’s π-π stacking potential. Validate predictions with in vitro assays (e.g., IC₅₀ determination against HSV-1) .
Q. What advanced analytical techniques address challenges in quantifying trace impurities?
- Methodological Answer : Use HPLC-DAD with a C18 column (mobile phase: acetonitrile/0.1% formic acid). For fluorinated analogs, confirm identity via high-resolution mass spectrometry (HRMS) or ¹⁹F NMR. Limit of detection (LOD) can reach 0.1 µg/mL with optimized gradient elution .
Data Contradiction and Resolution
Q. How should researchers address conflicting melting points reported for similar potassium salts?
- Methodological Answer : Variations (e.g., 194–196°C vs. 247–249°C) may stem from polymorphism or hydration states. Characterize thermal behavior via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate polymorphs .
Q. Why do crystallographic R-factors vary across studies, and how is reproducibility ensured?
- Methodological Answer : R-factors depend on data resolution (e.g., <1 Å for high-quality datasets) and refinement models (e.g., anisotropic vs. isotropic displacement parameters). Reproducibility requires standardized data collection (Mo Kα radiation, 293 K) and validation tools like PLATON to check for missed symmetry .
Methodological Tables
Table 1 : Key Analytical Parameters for this compound
| Parameter | Value/Technique | Reference |
|---|---|---|
| Melting Point | 247–249°C | |
| Elemental Analysis (C, %) | Calc.: 46.13; Found: 46.06 | |
| Crystallographic R-factor | <0.05 (high-resolution data) | |
| HPLC Purity | >98% (254 nm, C18 column) |
Table 2 : Solvent Systems for Reaction Optimization
| Reaction Step | Optimal Solvent/Catalyst | Yield (%) |
|---|---|---|
| Thiazole-Acetate Coupling | DMF, K₂CO₃, 80°C | 79 |
| Fluorination | Acetonitrile, TEA, RT | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
